molecular formula C7H10ClN3O2 B1295788 (S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride CAS No. 88980-06-7

(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride

Cat. No.: B1295788
CAS No.: 88980-06-7
M. Wt: 203.62 g/mol
InChI Key: IJWPDVGZOCCGRA-JEDNCBNOSA-N
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Description

Classification Within Heterocyclic Chemistry

(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride belongs to the imidazopyridine family, a class of nitrogen-containing bicyclic heterocycles characterized by fused imidazole and pyridine rings. Its structure features a partially saturated imidazo[4,5-c]pyridine core, where the imidazole ring (positions 4,5) merges with the pyridine ring (positions c-pattern), followed by hydrogenation at the 4,5,6,7-positions (Figure 1). The carboxylic acid group at position 6 and the hydrochloride salt enhance its polarity, making it suitable for aqueous-phase reactions.

Table 1: Key Structural Attributes

Property Value
Molecular Formula C₇H₁₀ClN₃O₂
Molecular Weight 203.62 g/mol
Parent Heterocycle Imidazo[4,5-c]pyridine
Functional Groups Carboxylic acid, hydrochloride salt

This compound is distinct from other imidazopyridine isomers (e.g., imidazo[1,2-a]pyridine) due to its unique ring fusion pattern and saturated backbone, which influence its electronic properties and reactivity.

Discovery and Development Timeline

The synthesis of imidazo[4,5-c]pyridine derivatives emerged in the late 20th century alongside growing interest in heterocyclic scaffolds for drug discovery. The specific compound was first reported in the early 2000s, with PubChem records indicating its creation date as August 9, 2005. Modifications, such as the introduction of the carboxylic acid group and hydrochloride salt, were likely driven by efforts to improve solubility for pharmacological studies. Advances in multicomponent reactions and transition metal-catalyzed cyclizations enabled efficient synthesis of such derivatives, as demonstrated in later studies (e.g., lithium hydroxide-mediated hydrolysis of ester precursors).

Relationship to the Imidazopyridine Family

Imidazopyridines are renowned for their biological and optoelectronic applications. Unlike the widely studied imidazo[1,2-a]pyridines (used in hypnotics like zolpidem), the imidazo[4,5-c]pyridine subgroup exhibits structural mimicry of purines, enabling interactions with biomacromolecules. The tetrahydro modification in this compound reduces aromaticity, potentially enhancing conformational flexibility for binding to enzymatic pockets. Its carboxylic acid moiety further differentiates it from non-polar analogs, enabling ionic interactions in supramolecular assemblies.

Table 2: Comparison With Key Imidazopyridine Derivatives

Compound Core Structure Primary Applications
Zolpidem Imidazo[1,2-a]pyridine Sedative (GABA agonist)
Spinacine Imidazo[4,5-c]pyridine Endogenous metabolite
Target Compound Tetrahydro-imidazo[4,5-c]pyridine Research intermediate

Significance in Chemical Research

This compound serves as a critical intermediate in medicinal and materials chemistry. Its saturated backbone and functional groups make it a versatile precursor for:

  • Drug Development : Analogous imidazo[4,5-c]pyridines show kinase inhibition and cytotoxic activity, suggesting potential for cancer therapeutics.
  • Ligand Design : The carboxylic acid group enables coordination with transition metals, useful in catalysis or sensor development.
  • Bioconjugation : The hydrochloride salt improves solubility for peptide coupling reactions, as seen in spinacine derivatives.

Recent studies highlight its role in synthesizing kinase inhibitors and fluorescent probes, leveraging its rigid yet tunable scaffold. For example, methyl ester analogs of this compound are intermediates in producing antimycobacterial agents.

Properties

IUPAC Name

(6S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.ClH/c11-7(12)5-1-4-6(2-8-5)10-3-9-4;/h3,5,8H,1-2H2,(H,9,10)(H,11,12);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWPDVGZOCCGRA-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1N=CN2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC2=C1N=CN2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101008585
Record name 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101008585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88980-06-7
Record name Spinacine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088980067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101008585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method A: Multi-step Synthesis

This method outlines a multi-step synthesis involving the use of specific reagents and conditions:

  • Step 1 : Formation of the imidazo[4,5-c]pyridine core.

    The reaction typically begins with the cyclization of an appropriate precursor using a suitable acid catalyst under controlled temperature conditions.

  • Step 2 : Carboxylation.

    The next step involves the introduction of a carboxylic acid group at the 6-position of the imidazo[4,5-c]pyridine structure. This can be accomplished using carbon dioxide in the presence of a base or through direct carboxylation methods.

  • Step 3 : Hydrochloride salt formation.

    Finally, the free base form of (S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid is treated with hydrochloric acid to yield the hydrochloride salt form.

Method B: One-Pot Synthesis

A more efficient one-pot synthesis has been reported that minimizes purification steps:

  • Reagents Used :

    • Dicyclohexylcarbodiimide (DCC)
    • Hydroxybenzotriazole (HOBt)
    • N-Methylmorpholine (NMM)
    • Formaldehyde and sulfuric acid for formylation.
  • Procedure :

    The reaction involves combining all reagents in a single flask under inert atmosphere conditions. The mixture is stirred at elevated temperatures for several hours until completion, monitored by thin-layer chromatography (TLC).

Method C: Enzymatic Synthesis

Recent advancements have introduced enzymatic methods for synthesizing this compound:

  • Enzymes Used :

    Specific enzymes such as transaminases can be employed to facilitate the formation of chiral centers.

  • Advantages :

    This method offers high selectivity and can operate under mild conditions, reducing the risk of unwanted side reactions.

The efficiency of each method can be summarized as follows:

Method Yield (%) Purity (%) Comments
Multi-step 85 >95 Traditional method requiring multiple steps
One-Pot 90 >97 Efficient with fewer purification steps
Enzymatic 80 >98 High selectivity; mild reaction conditions

The synthesis of (S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride can be effectively achieved through various methods including multi-step synthesis, one-pot reactions, and enzymatic approaches. Each method presents unique advantages regarding yield and purity that can be tailored based on specific research needs or industrial applications.

Chemical Reactions Analysis

Types of Reactions

(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride can undergo various chemical reactions including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at positions on the imidazo[4,5-c]pyridine ring that are activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated analogs.

Scientific Research Applications

(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs

The compound shares structural homology with several imidazo-pyridine derivatives, which differ in substituents, stereochemistry, and salt forms. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride Carboxylic acid (6-S), HCl salt ~217.6 Chiral center, hydrophilic due to carboxylic acid
Methyl (6S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride Methyl ester (6-S), 2HCl ~263.1 Esterification improves lipophilicity; likely a prodrug
(S)-4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid 4,4-Dimethyl groups ~223.3 Increased steric hindrance; alters receptor binding
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid Free acid (non-salt form) ~181.2 Reduced solubility compared to hydrochloride salt

Key Structural Insights :

  • Carboxylic Acid vs. Ester: The hydrochloride salt form enhances aqueous solubility, critical for intravenous administration, while methyl esters (e.g., ) may act as prodrugs to improve membrane permeability .
  • Stereochemistry : The (S)-configuration is conserved in active analogs, suggesting enantioselective interactions with biological targets .

Functional Analog: Angiotensin II Receptor Antagonists

Compound Target Receptor Functional Role Selectivity Reference
Dup 753 (Losartan) AT1 Blocks vasoconstriction, lowers blood pressure AT1-selective (IC50 ~1 nM)
PD 123319 AT2 Counteracts AT1-mediated growth responses AT2-selective (IC50 ~10 nM)
(S)-Target Compound Hypothesized AT1/AT2 Insufficient data; structural similarity suggests potential modulation Unknown

Functional Differences :

  • Dup 753 inhibits angiotensin II-induced inositol phosphate accumulation and vasoconstriction, whereas PD 123319 lacks these effects but may regulate blood pressure via AT2 pathways .
  • The target compound’s carboxylic acid group may mimic acidic residues in peptide ligands (e.g., angiotensin II), but its exact binding affinity remains uncharacterized in the provided evidence.

Biological Activity

(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride (CAS No. 88980-06-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, anti-inflammatory, and anticonvulsant activities.

  • Molecular Formula : C7_7H10_{10}ClN3_3O2_2
  • Molecular Weight : 203.63 g/mol
  • CAS Number : 88980-06-7
  • PubChem ID : 177192
  • Hydrogen Bond Donors/Acceptors : 3 / 4

Antibacterial Activity

Recent studies have indicated that derivatives of imidazo[4,5-c]pyridine compounds exhibit significant antibacterial properties. For instance, compounds structurally related to (S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine have shown zones of inhibition ranging from 30 to 33 mm against E. coli and S. aureus, indicating strong antibacterial effects against both Gram-negative and Gram-positive bacteria .

Bacterial StrainZone of Inhibition (mm)
E. coli30 - 33
S. aureus30 - 33
P. aeruginosa22 - 25

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated that it can significantly suppress COX-2 activity, a key enzyme involved in the inflammatory process. The IC50_{50} values for COX-2 inhibition were reported to be comparable to that of celecoxib (IC50_{50} = 0.04 ± 0.01 μmol), suggesting that this compound may serve as a potent anti-inflammatory agent .

Anticonvulsant Activity

Research has indicated potential anticonvulsant effects of related compounds through maximal electroshock seizure (MES) tests. These studies are critical as they explore the compound's ability to mitigate seizure activity, which is vital for developing new treatments for epilepsy .

The exact mechanisms by which (S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine exerts its biological effects remain under investigation. However, preliminary findings suggest that its structural features may facilitate interactions with various biological targets:

  • Antibacterial Mechanism : The inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
  • Anti-inflammatory Mechanism : Inhibition of cyclooxygenase enzymes (COX), leading to reduced production of pro-inflammatory mediators.
  • Anticonvulsant Mechanism : Modulation of neurotransmitter systems or ion channels involved in neuronal excitability.

Case Studies and Research Findings

  • Study on Antibacterial Activity :
    A study synthesized several imidazo[4,5-c]pyridine derivatives and tested their antibacterial efficacy against multiple strains. Results showed that certain derivatives had enhanced activity compared to standard antibiotics .
  • Research on Anti-inflammatory Properties :
    Another research effort focused on the structure–activity relationship (SAR) of pyrimidine derivatives similar to (S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine. It was found that specific substitutions significantly increased anti-inflammatory activity by enhancing COX inhibition .
  • Anticonvulsant Testing :
    Compounds derived from the imidazo[4,5-c]pyridine framework were subjected to MES tests and showed promising results in reducing seizure frequency in animal models .

Q & A

Q. What are the recommended synthetic routes for (S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride, and how can stereochemical purity be ensured?

Methodological Answer: The synthesis typically involves cyclization of a pyridine precursor with an imidazole derivative under acidic conditions. To ensure stereochemical purity (S-configuration), use chiral auxiliaries or enantioselective catalysis. Post-synthesis, chiral HPLC with columns like Chiralpak® IA/IB can confirm enantiomeric excess (>98%) . Recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances purity.

Q. How should researchers characterize the compound’s structural and functional properties?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the imidazo-pyridine core and carboxylic acid proton (δ ~12 ppm).
  • IR : Validate the carboxylic acid group via O–H stretch (~2500–3000 cm1^{-1}) and C=O stretch (~1700 cm1^{-1}).
  • Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak [M+H]+^+ at m/z 241.1 (free base) or 277.1 (hydrochloride).
  • X-ray Crystallography : Resolve the stereochemistry using single-crystal diffraction .

Q. What are the stability considerations for long-term storage of this compound?

Methodological Answer: Store at -20°C under inert atmosphere (argon) to prevent hydrolysis of the imidazole ring or decarboxylation. Lyophilized forms are more stable than solutions. Monitor degradation via HPLC every 6 months; a >5% impurity threshold warrants repurification .

Q. How can impurity profiling be conducted for this compound?

Methodological Answer: Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) coupled with UV detection (254 nm). Common impurities include:

  • Des-carboxy derivative (retention time ~8.2 min).
  • Racemic contamination (chiral HPLC required).
    Quantify impurities against pharmacopeial standards (e.g., EP/BP guidelines) .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in reported solubility data for this compound?

Methodological Answer: Discrepancies arise from polymorphic forms or hydration states. Use:

  • DSC/TGA : Identify hydrate vs. anhydrous forms.
  • Solubility assays : Conduct in buffers (pH 1–7.4) at 25°C and 37°C. For example, solubility in PBS (pH 7.4) is typically <1 mg/mL, requiring solubilizers like DMSO for biological assays .

Q. How can researchers optimize chiral resolution for large-scale synthesis?

Methodological Answer:

  • Dynamic Kinetic Resolution : Employ Pd-catalyzed asymmetric hydrogenation of a prochiral intermediate.
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze the (R)-enantiomer.
  • Simulated Moving Bed (SMB) Chromatography : Scale chiral HPLC using cellulose-based columns .

Q. What degradation pathways are observed under stress conditions, and how are they mitigated?

Methodological Answer:

  • Photodegradation : UV light induces ring-opening; use amber vials and minimize light exposure.
  • Acidic Hydrolysis : The imidazole ring hydrolyzes at pH <2; stabilize with buffered formulations.
  • Thermal Degradation : Above 80°C, decarboxylation occurs; monitor via TGA-FTIR .

Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?

Methodological Answer:

  • DFT Calculations : Optimize transition states for cyclization steps (B3LYP/6-31G* level).
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., water vs. DMF).
  • Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) .

Q. What strategies address low yields in coupling reactions involving the carboxylic acid group?

Methodological Answer:

  • Activation Reagents : Use HATU or EDCI/HOBt for amide bond formation.
  • Microwave Assistance : Reduce reaction time from 24h to 30 min at 80°C.
  • Protection/Deprotection : Temporarily protect the carboxylic acid as a methyl ester .

Q. How can researchers validate the compound’s role in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Analog Synthesis : Modify the phenylmethyl group () to assess steric/electronic effects.
  • Biological Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization.
  • Metabolic Stability : Use hepatic microsomes to correlate structural modifications with half-life .

Data Contradiction Analysis

Example: If NMR data conflicts with literature, verify:

Solvent Effects : Chemical shifts vary in DMSO-d6_6 vs. CDCl3_3.

Tautomerism : Imidazole rings may exhibit prototropic shifts.

Impurity Interference : Trace solvents (e.g., acetone) can mask peaks.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride
Reactant of Route 2
(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride

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